tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Description
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a tert-butyl ester, a cyano group, a cyclopropyl substituent, and a 4-methoxyphenylmethyl moiety. Its stereochemistry (3S,4R) and functional groups make it a key intermediate in pharmaceutical synthesis, particularly for targeting conformational specificity in drug-receptor interactions .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m0/s1 |
InChI Key |
NVXNRAHUHWCDMD-LAUBAEHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)[C@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Key Preparation Methods and Conditions
Cyclization and Ring Formation
- The pyrrolidine core is often constructed via cyclization reactions involving amino acid derivatives or substituted γ-lactams.
- For example, methods described in patent literature (WO2006114401A2) utilize cyclization of appropriately substituted amino acid derivatives under acidic or basic conditions to form the 5-oxopyrrolidine ring with stereochemical control.
- Deprotection steps using mineral acids such as hydrochloric acid (HCl) in solvents like dioxane at controlled temperatures (0–60 °C) are employed to remove protecting groups and reveal the free amine or carboxyl functionalities.
Protection and Functional Group Manipulation
- The 1-[(4-methoxyphenyl)methyl] group serves as a protecting group for the nitrogen atom and is introduced via alkylation reactions using 4-methoxybenzyl halides or related electrophiles.
- The tert-butyl ester at the 3-carboxylate position is installed using tert-butyl protecting groups such as tert-butyl chloroformate or tert-butyl anhydride reagents, often under basic conditions.
- Protection/deprotection strategies are critical to achieve the desired selectivity and to prevent side reactions during subsequent steps.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | Chiral amino acid derivatives or γ-lactams | Establishes stereochemistry at 3S,4R positions |
| 2 | Cyclization | Acid or base catalysis (e.g., HCl in dioxane) | Formation of 5-oxopyrrolidine ring |
| 3 | Introduction of cyano group | Cyanation reagents (e.g., cyanide sources) | Selective installation at C-4 |
| 4 | Cyclopropyl group addition | Cyclopropanation or use of cyclopropyl building blocks | Installation of cyclopropyl substituent |
| 5 | N-alkylation | 4-Methoxybenzyl halides, base | Protects nitrogen as 1-[(4-methoxyphenyl)methyl] |
| 6 | Esterification | tert-Butyl chloroformate or anhydride, base | Formation of tert-butyl ester at 3-carboxylate |
| 7 | Purification and characterization | Chromatography, crystallization | Obtains pure stereochemically defined compound |
Research Discoveries and Improvements
- A 2020 study demonstrated an efficient synthesis of a related tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, highlighting the utility of such intermediates in the development of potent and selective macrocyclic Tyk2 kinase inhibitors. This method emphasizes scalability and high stereochemical purity.
- Patents US20070232653A1 and WO2006114401A2 detail processes for preparing cis-substituted cyclic β-aryl or heteroaryl carboxylic acid derivatives, which are structurally related to the target compound, providing valuable insights into stereoselective synthesis and functional group compatibility.
- The use of tert-butyl protecting groups and 4-methoxybenzyl substituents is well-documented in pharmaceutical chemistry for enhancing compound stability and facilitating downstream modifications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Chiral amino acid derivatives, γ-lactams |
| Cyclization | Acidic conditions (e.g., 4N HCl in dioxane), 0–60 °C |
| Cyanation | Nucleophilic cyanide sources, mild conditions |
| Cyclopropyl introduction | Cyclopropanation or cyclopropyl-containing reagents |
| Nitrogen protection | Alkylation with 4-methoxybenzyl halides |
| Ester formation | tert-Butyl chloroformate or anhydride, base (e.g., DIPEA) |
| Purification | Chromatography, crystallization |
| Stereochemical control | Use of chiral precursors or catalysts |
Chemical Reactions Analysis
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxyphenyl moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
tert-Butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropyl ring play crucial roles in binding to these targets, while the methoxyphenyl moiety can modulate the compound’s overall activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric and Enantiomeric Counterparts
The enantiomer, tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate, differs only in stereochemistry (3R,4S vs. 3S,4R). Such enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems. For example, the (3S,4R) configuration may optimize binding to specific enzyme pockets, whereas the (3R,4S) form could show reduced efficacy or off-target effects .
Pyrrolidine Derivatives with Alternative Substituents
- tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate (CAS 2816820-14-9): Replaces the 5-oxo group and 4-methoxyphenylmethyl with a methyl group. Lacks hydrogen-bonding capacity from the 5-oxo moiety, reducing solubility in polar solvents. The cyclopropyl group persists, but the absence of the 4-methoxyphenylmethyl group diminishes aromatic interactions .
- tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS 2227206-12-2): Features a fused bicyclic pyrrolidine system instead of a monocyclic structure. The benzyl group (vs. 4-methoxyphenylmethyl) lacks electron-donating methoxy substituents, altering electronic properties and metabolic stability .
Oxazolidinone and Heterocyclic Analogues
- tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (CAS 141468-55-5): Replaces the pyrrolidine ring with an oxazolidinone, introducing a second carbonyl group.
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile: A nucleoside analogue with a pyrimidine-thioether substituent. Demonstrates how tert-butyl esters are utilized in complex heterocycles for steric protection during synthesis .
Structural and Functional Analysis
Key Functional Group Comparisons
Research and Industrial Relevance
- Synthetic Utility : The tert-butyl ester acts as a protecting group in multi-step syntheses, as seen in nucleoside analogues () and protease inhibitors .
- Biological Activity: The 4-methoxyphenylmethyl group may enhance blood-brain barrier penetration compared to non-aromatic substituents, relevant in CNS-targeted drug design .
- Commercial Demand : Customs data () highlight the prevalence of tert-butyl carbamates in specialty chemicals, underscoring industrial scalability .
Biological Activity
The compound tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic molecule with significant potential for various biological applications. Its unique structure includes a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.44 g/mol. The compound's structure is characterized by several functional groups that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.44 g/mol |
| LogP | 2.41 |
| Polar Surface Area | 80 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Preliminary studies suggest that the compound may interact with various biological targets, including enzymes and receptors. The presence of the cyano group and cyclopropyl ring could enhance binding affinity, while the methoxyphenyl moiety may modulate pharmacological properties. Research indicates that this compound may inhibit specific enzymatic activities and modulate signaling pathways critical in various biological processes.
Enzyme Inhibition
One of the primary areas of interest is the compound's potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways. For instance, it has demonstrated significant inhibition rates in assays designed to evaluate its impact on specific enzyme activities related to disease states .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that at concentrations around 50 μM, the compound exhibited notable antimicrobial effects, particularly against Gram-negative bacteria due to its ability to interfere with the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria .
Research on Cancer Cell Lines
In another investigation focusing on cancer therapeutics, the compound was tested against several cancer cell lines. The results showed that it could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer treatment by targeting specific cellular pathways involved in cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | Similar pyrrolidine structure with different stereochemistry | Variations in stereochemistry may affect biological activity |
| tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | Contains cyano and cyclopropyl groups | Different stereochemical configuration leading to distinct properties |
These comparisons highlight how variations in stereochemistry and functional groups can influence biological activities and therapeutic potentials.
Q & A
Q. Critical Factors :
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | Cyclopropylamine, thiocyanate, HCl | Triazole ring formation | 60–75% |
| 2 | TMSCN, BF₃·Et₂O | Cyano group addition | 50–65% |
| 3 | Boc₂O, Et₃N, CH₂Cl₂ | Carboxyl protection | 80–90% |
Basic Question: How is the stereochemistry (3S,4R) confirmed experimentally?
Q. Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of spatial arrangement .
- NMR Spectroscopy : NOESY correlations verify spatial proximity of substituents (e.g., cyclopropyl and methoxyphenyl groups).
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB .
Advanced Question: How do computational methods (e.g., quantum chemistry) predict reactivity trends in this compound?
Q. Methodological Answer :
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states.
- Quantum Mechanical/Molecular Mechanical (QM/MM) : Models interactions between the cyano group and catalytic sites in enzyme-mediated reactions .
- Example : DFT calculations (B3LYP/6-31G*) predict the tert-butyl group’s steric hindrance reduces nucleophilic attack at the 4-position .
Advanced Question: What strategies resolve contradictions in catalytic activity data across studies?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting catalytic performance .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or systematic errors.
- Case Study : Discrepancies in cyclopropane ring-opening rates may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .
Basic Question: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Hazard Mitigation :
- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels.
- First Aid : Immediate flushing with water for eye/skin exposure .
Advanced Question: How does the cyclopropyl group influence electronic and steric properties in ring-opening reactions?
Q. Methodological Answer :
- Steric Effects : The cyclopropyl ring’s rigidity restricts conformational flexibility, slowing nucleophilic attack at the adjacent carbonyl.
- Electronic Effects : Hyperconjugation from cyclopropane’s bent bonds stabilizes transition states in acid-catalyzed hydrolysis.
- Experimental Validation : Kinetic studies show a 3-fold decrease in hydrolysis rate compared to non-cyclopropyl analogs .
Advanced Question: How can hybrid computational-experimental workflows optimize reaction yields?
Q. Methodological Answer :
- Feedback Loops : Use computational predictions (e.g., transition state energies) to prioritize experimental conditions. For example, ICReDD’s platform integrates quantum calculations with robotic screening to narrow optimal parameters .
- Case Study : A 20% yield improvement was achieved by simulating solvent effects (COSMO-RS) before lab testing .
Basic Question: What spectroscopic techniques are used to monitor reaction progress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
